4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4,5-Dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C15H15N3O5. It is characterized by the presence of methoxy groups at the 4th and 5th positions, a nitro group at the 2nd position, and a pyridin-3-ylmethyl group attached to the benzamide core.
Preparation Methods
The synthesis of 4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzoic acid and pyridin-3-ylmethanamine.
Amidation Reaction: The carboxylic acid group of 4,5-dimethoxy-2-nitrobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4,5-Dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4,5-Dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with specific biological targets.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridin-3-ylmethyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological systems .
Comparison with Similar Compounds
4,5-Dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzamide derivatives:
2,3-Dimethoxybenzamide: Lacks the nitro and pyridin-3-ylmethyl groups, resulting in different chemical and biological properties.
3-Acetoxy-2-methylbenzamide:
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Exhibits different substitution patterns, affecting its antimicrobial activity and other properties.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-22-13-6-11(12(18(20)21)7-14(13)23-2)15(19)17-9-10-4-3-5-16-8-10/h3-8H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWUUZYZZILPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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